molecular formula C7H14N2O B13179538 3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol

3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol

Cat. No.: B13179538
M. Wt: 142.20 g/mol
InChI Key: QAVOLZLKMONELW-UHFFFAOYSA-N
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Description

3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol is a chemical compound with the molecular formula C₇H₁₄N₂O. This compound features a cyclopropyl group attached to an azetidine ring, which is further substituted with an aminomethyl group and a hydroxyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Hydroxyl Group Addition: The hydroxyl group can be introduced through a hydroxylation reaction, where an appropriate precursor undergoes oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can undergo reduction reactions to form amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

    Ring-Opening Reactions: The strained azetidine ring can undergo ring-opening reactions under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include halides, alkoxides, and amines.

    Ring-Opening: Acidic or basic conditions can facilitate ring-opening reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of substituted azetidines with various functional groups.

    Ring-Opening: Formation of linear or branched compounds with functional groups at the former ring positions.

Scientific Research Applications

3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Aminocyclopropyl)azetidin-3-ol: Similar structure with a cyclopropyl group and an azetidine ring.

    3-(Aminomethyl)azetidine: Lacks the cyclopropyl group but has an aminomethyl group attached to the azetidine ring.

    Cyclopropylazetidine: Contains a cyclopropyl group attached to the azetidine ring without additional substituents.

Uniqueness

3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol is unique due to the presence of both the cyclopropyl and aminomethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclopropyl]azetidin-3-ol

InChI

InChI=1S/C7H14N2O/c8-3-6(1-2-6)7(10)4-9-5-7/h9-10H,1-5,8H2

InChI Key

QAVOLZLKMONELW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2(CNC2)O

Origin of Product

United States

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